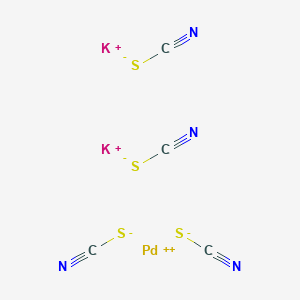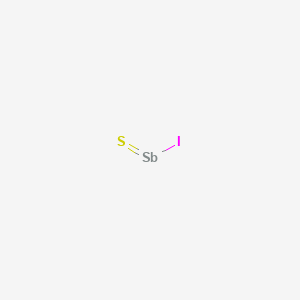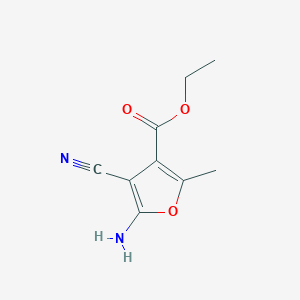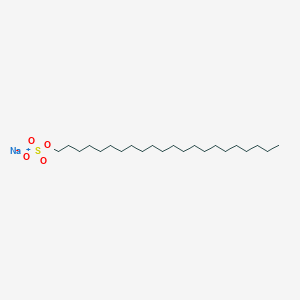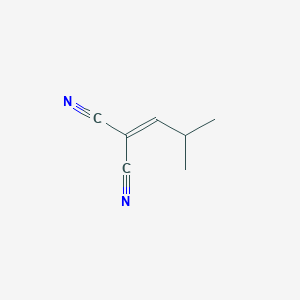
Propanedinitrile, (2-methylpropylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedinitrile, (2-methylpropylidene)-, also known as acrylonitrile, is a colorless liquid with a pungent odor. It is a highly reactive compound that is widely used in the chemical industry for the production of plastics, synthetic rubber, and fibers. In recent years, propanedinitrile has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and nanotechnology.
作用机制
The mechanism of action of propanedinitrile is not fully understood, but it is believed to involve the covalent modification of cellular proteins and enzymes. Propanedinitrile is a highly reactive electrophile that can form adducts with nucleophilic amino acid residues, such as cysteine and lysine, in proteins. This can lead to the inhibition or activation of enzymatic activity, depending on the location and nature of the adduct.
Biochemical and Physiological Effects:
Propanedinitrile has been shown to have a range of biochemical and physiological effects in various cell types and organisms. It can induce oxidative stress and DNA damage, leading to cell death and apoptosis. Propanedinitrile can also modulate the activity of various signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and immune response. In addition, propanedinitrile has been shown to have neurotoxic effects, leading to the disruption of neuronal function and behavior.
实验室实验的优点和局限性
Propanedinitrile has several advantages for use in lab experiments, including its high reactivity, low toxicity, and ease of synthesis. However, it also has several limitations, including its volatility, instability, and potential for side reactions. Careful handling and storage are required to avoid exposure to propanedinitrile, which can cause skin and respiratory irritation.
未来方向
There are several future directions for research on propanedinitrile, including the development of new synthetic methods, the identification of novel biological targets, and the exploration of its potential applications in nanotechnology and materials science. One promising area of research is the use of propanedinitrile as a building block for the synthesis of functionalized polymers and materials, which could have applications in drug delivery, catalysis, and electronics. Another area of research is the investigation of the role of propanedinitrile in cellular signaling and gene regulation, which could lead to the development of new therapeutic strategies for cancer and other diseases.
合成方法
Propanedinitrile can be synthesized through a variety of methods, including the ammoxidation of propylene, the dehydration of acrylamide, and the oxidation of propane. The most common method for the industrial production of propanedinitrile is the ammoxidation of propylene, which involves the reaction of propylene, ammonia, and oxygen over a catalyst.
科学研究应用
Propanedinitrile has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. In addition, propanedinitrile has been used as a building block for the synthesis of various pharmacologically active compounds, such as Propanedinitrile, (2-methylpropylidene)-e-based drugs and inhibitors of protein kinases.
属性
CAS 编号 |
13134-03-7 |
|---|---|
分子式 |
C7H8N2 |
分子量 |
120.15 g/mol |
IUPAC 名称 |
2-(2-methylpropylidene)propanedinitrile |
InChI |
InChI=1S/C7H8N2/c1-6(2)3-7(4-8)5-9/h3,6H,1-2H3 |
InChI 键 |
QJVQEWMEWWZHHF-UHFFFAOYSA-N |
SMILES |
CC(C)C=C(C#N)C#N |
规范 SMILES |
CC(C)C=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)




